N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine
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Overview
Description
N,N-diethyl-N’-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of diethyl groups attached to the nitrogen atoms and a benzyl group substituted with a prop-2-en-1-yloxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine typically involves the reaction of N,N-diethylethane-1,2-diamine with 4-(prop-2-en-1-yloxy)benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-diethyl-N’-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N,N-diethyl-N’-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The prop-2-en-1-yloxy group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethylethane-1,2-diamine
- N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N,N’-Trimethyl-N’-piperidin-4-ylethane-1,2-diamine
Uniqueness
N,N-diethyl-N’-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Properties
CAS No. |
892577-99-0 |
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Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(4-prop-2-enoxyphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H26N2O/c1-4-13-19-16-9-7-15(8-10-16)14-17-11-12-18(5-2)6-3/h4,7-10,17H,1,5-6,11-14H2,2-3H3 |
InChI Key |
PFZRMEYOBNCXLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
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